N11-Ethyl-N6-methyl-8-nitro-6,11-dihydro-5H-pyrido(2,3-b)(1,5)benzodiazepin-5-one
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Overview
Description
N11-Ethyl-N6-methyl-8-nitro-6,11-dihydro-5H-pyrido(2,3-b)(1,5)benzodiazepin-5-one is a complex organic compound belonging to the class of alkyldiarylamines. These compounds are characterized by having two aryl and one alkyl groups attached to the amino group. This compound is also part of the broader categories of pyridodiazepines and benzodiazepines, which are known for their diverse pharmacological properties .
Preparation Methods
The synthesis of N11-Ethyl-N6-methyl-8-nitro-6,11-dihydro-5H-pyrido(2,3-b)(1,5)benzodiazepin-5-one involves multiple steps, typically starting with the formation of the pyrido-benzodiazepine coreThe reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to ensure the correct orientation and attachment of the functional groups .
Chemical Reactions Analysis
N11-Ethyl-N6-methyl-8-nitro-6,11-dihydro-5H-pyrido(2,3-b)(1,5)benzodiazepin-5-one undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions typically involve reagents like lithium aluminum hydride or sodium borohydride, resulting in the conversion of the nitro group to an amine.
Scientific Research Applications
This compound has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Researchers use it to investigate its effects on biological systems, including its potential as a therapeutic agent.
Industry: It can be used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N11-Ethyl-N6-methyl-8-nitro-6,11-dihydro-5H-pyrido(2,3-b)(1,5)benzodiazepin-5-one involves its interaction with specific molecular targets, such as enzymes or receptors in biological systems. The nitro group plays a crucial role in its activity, potentially participating in redox reactions that modulate the function of these targets. The exact pathways and molecular interactions are still under investigation, but it is believed to influence neurotransmitter systems similar to other benzodiazepines .
Comparison with Similar Compounds
N11-Ethyl-N6-methyl-8-nitro-6,11-dihydro-5H-pyrido(2,3-b)(1,5)benzodiazepin-5-one can be compared to other compounds in the benzodiazepine family, such as:
Diazepam: Known for its anxiolytic and sedative properties.
Lorazepam: Used for its strong anxiolytic effects.
Clonazepam: Effective in treating seizure disorders.
Properties
CAS No. |
133626-75-2 |
---|---|
Molecular Formula |
C15H14N4O3 |
Molecular Weight |
298.30 g/mol |
IUPAC Name |
11-ethyl-6-methyl-8-nitropyrido[3,2-c][1,5]benzodiazepin-5-one |
InChI |
InChI=1S/C15H14N4O3/c1-3-18-12-7-6-10(19(21)22)9-13(12)17(2)15(20)11-5-4-8-16-14(11)18/h4-9H,3H2,1-2H3 |
InChI Key |
BBJBXDHNIWTOOR-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)[N+](=O)[O-])N(C(=O)C3=C1N=CC=C3)C |
Origin of Product |
United States |
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